molecular formula C26H23NO6 B3446362 N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide

N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide

Cat. No. B3446362
M. Wt: 445.5 g/mol
InChI Key: CAIXTFBRMUIVKV-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide is a synthetic compound that has gained attention in scientific research for its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression and cell growth. In addition, it has been shown to inhibit the activity of protein kinases, which are enzymes that regulate various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide has been shown to have various biochemical and physiological effects in lab experiments. In cancer cells, it has been shown to induce apoptosis and inhibit cell growth and proliferation. In addition, it has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells. In neurodegenerative diseases, it has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide has several advantages for lab experiments, including its high potency and selectivity for its target enzymes and signaling pathways. It also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

There are several future directions for research on N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide. One direction is to further investigate its potential applications in cancer research, particularly in combination with other anticancer drugs. Another direction is to explore its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the safety and efficacy of this compound in vivo and to develop new formulations that improve its solubility and bioavailability.

Scientific Research Applications

N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide has been studied for its potential applications in various fields of scientific research, including cancer research, neuroscience, and drug discovery. In cancer research, the compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In neuroscience, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In drug discovery, N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide has been used as a lead compound for developing new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-3-31-20-10-6-18(7-11-20)27-26(29)16-32-21-12-13-24-22(14-21)23(28)15-25(33-24)17-4-8-19(30-2)9-5-17/h4-15H,3,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIXTFBRMUIVKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-YL]oxy}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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